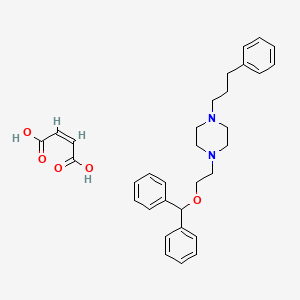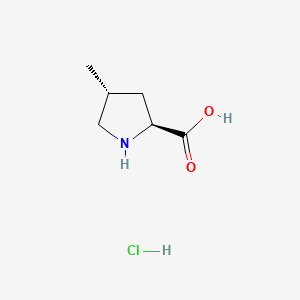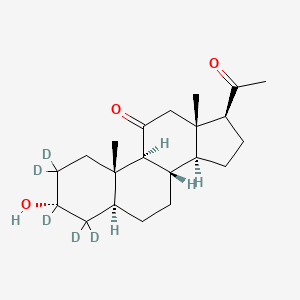
去氟帕利哌酮
描述
科学研究应用
Psychopharmacology: Antipsychotic Efficacy
Defluoro Paliperidone has been studied for its antipsychotic properties, particularly in the treatment of schizophrenia. It acts on dopamine and serotonin receptors to alleviate symptoms such as hallucinations and delusions. Clinical trials have demonstrated its effectiveness in improving both positive and negative symptoms of schizophrenia, offering a potential alternative to existing antipsychotics with a different side effect profile .
Neuropharmacology: Neurotransmitter Modulation
Research in neuroscience has explored Defluoro Paliperidone’s impact on neurotransmitter systems beyond dopamine and serotonin. Its influence on glutamatergic and GABAergic systems is being investigated, which could contribute to a better understanding of its therapeutic effects and side effects in neurological disorders .
Clinical Psychiatry: Long-Acting Injectable Formulations
In psychiatry, the focus has been on developing long-acting injectable (LAI) formulations of Defluoro Paliperidone. LAIs provide more consistent drug levels and improve adherence in patients with chronic psychiatric conditions. Studies have compared the efficacy and safety of various dosing intervals, providing insights into optimal treatment regimens .
Pharmacokinetics: Absorption and Metabolism
Pharmacokinetic studies have examined how Defluoro Paliperidone is absorbed, distributed, metabolized, and excreted in the body. Understanding its pharmacokinetic profile is crucial for dose optimization and managing potential drug-drug interactions, which is particularly important for patients on polypharmacy .
Biochemistry: PFAS Destruction Technology
In the field of biochemistry, Defluoro Paliperidone’s defluorination process has been of interest. Technologies like DE-FLUORO™ are being developed to break down per- and polyfluoroalkyl substances (PFAS), which are environmental pollutants. The defluorination process of Defluoro Paliperidone could provide insights into sustainable methods for PFAS destruction .
Pharmacodynamics: Mechanism of Action
Defluoro Paliperidone’s mechanism of action is a key area of research in pharmacodynamics. Studies aim to elucidate how it interacts with various receptor subtypes, which can inform the development of more targeted therapies with fewer side effects for psychiatric disorders .
Clinical Trials: Efficacy and Safety
Clinical trials have been conducted to assess the efficacy and safety of Defluoro Paliperidone in various populations. These trials are essential for determining the therapeutic window, identifying adverse effects, and understanding the long-term impact of treatment on patients’ quality of life .
Environmental Science: Water Treatment Applications
Research in environmental science has investigated the use of Defluoro Paliperidone in water treatment applications. Its potential for removing harmful substances from water supplies, including PFAS, is being explored, which could lead to new methods for purifying drinking water and protecting ecosystems .
属性
IUPAC Name |
3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-15-17(23(29)27-11-4-6-19(28)22(27)24-15)10-14-26-12-8-16(9-13-26)21-18-5-2-3-7-20(18)30-25-21/h2-3,5,7,16,19,28H,4,6,8-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXLESNKOBLMFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







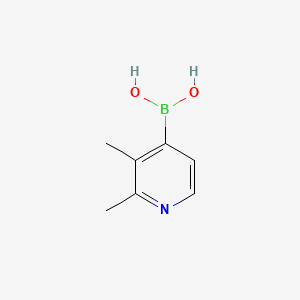

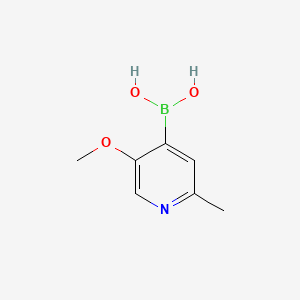
![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)
